(S,R,S)-AHPC-CO-PEG4-propargyl
Description
Properties
Molecular Formula |
C34H48N4O8S |
|---|---|
Molecular Weight |
672.8 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-3,3-dimethyl-2-[3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanoylamino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C34H48N4O8S/c1-6-12-43-14-16-45-18-19-46-17-15-44-13-11-29(40)37-31(34(3,4)5)33(42)38-22-27(39)20-28(38)32(41)35-21-25-7-9-26(10-8-25)30-24(2)36-23-47-30/h1,7-10,23,27-28,31,39H,11-22H2,2-5H3,(H,35,41)(H,37,40)/t27-,28+,31-/m1/s1 |
InChI Key |
FTLDORQHAGSPKF-CKIYMEHHSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCOCC#C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCC#C)O |
Origin of Product |
United States |
The S,r,s Ahpc Scaffold: Stereochemical Considerations and E3 Ligase Engagement
Design Principles of (S,R,S)-AHPC as an E3 Ligase Recognition Motif
The (S,R,S)-AHPC scaffold is a synthetic molecule designed to mimic the binding of the hypoxia-inducible factor 1α (HIF-1α) protein to VHL. nih.gov VHL is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex. nih.gov The design of (S,R,S)-AHPC-based ligands, often referred to as VH032 or VHL ligand 1, focuses on optimizing binding affinity and providing a chemical handle for linker attachment without disrupting the critical interactions with the VHL protein. medchemexpress.comselleckchem.comglpbio.com This allows for the creation of heterobifunctional PROTACs that can recruit VHL to a specific protein of interest for targeted degradation. medchemexpress.comnih.govmedchemexpress.com
Stereospecificity and Its Impact on E3 Ligase Binding Affinity
The binding of AHPC to VHL is highly dependent on its stereochemistry. The (S,R,S) configuration is crucial for establishing the correct orientation within the VHL binding pocket to form key interactions. This stereospecificity ensures a high-affinity interaction, which is essential for the effective recruitment of the E3 ligase and subsequent ubiquitination of the target protein. Variations in the stereochemistry at any of the three chiral centers can significantly reduce or abolish binding affinity, rendering the molecule ineffective as a VHL ligand.
Molecular Recognition Mechanisms of (S,R,S)-AHPC with E3 Ubiquitin Ligases
The (S,R,S)-AHPC scaffold engages with the VHL protein through a series of specific hydrogen bonds and hydrophobic interactions. The crystal structure of VHL in complex with its ligands reveals a well-defined binding pocket. The key interactions typically involve the hydroxyproline-like portion of the AHPC scaffold, which mimics the post-translationally modified HIF-1α. The tert-butyl group often occupies a hydrophobic pocket, further stabilizing the complex. This precise molecular recognition is fundamental to the function of (S,R,S)-AHPC-based PROTACs, as it ensures the selective recruitment of the VHL E3 ligase.
| Compound | Target E3 Ligase | Binding Affinity (Kd) | Key Moieties |
|---|---|---|---|
| (S,R,S)-AHPC (VH032) | VHL | 185 nM | Hydroxyproline (B1673980) mimic, tert-butyl group |
The Co Peg4 Propargyl Linker: Architectural Design and Functional Implications
Rationale for Polyethylene (B3416737) Glycol (PEG)-Based Linker Topologies
The selection of a polyethylene glycol (PEG) based linker is a deliberate design choice rooted in the well-documented beneficial properties of PEGylation. PEG linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units, which impart a unique set of physicochemical characteristics that are highly advantageous in biomedical applications. chempep.com In the context of complex molecules like PROTACs, which must operate effectively within a cellular environment, these properties are paramount.
PEG-based linkers are renowned for their hydrophilicity and high solubility in aqueous solutions. precisepeg.comchempep.comaxispharm.com This is a crucial feature, as many PROTACs constructed with purely aliphatic or alkyl-based linkers suffer from poor water solubility, which can limit their bioavailability and therapeutic application. precisepeg.com The ethylene glycol units of the PEG chain form hydrogen bonds with water, creating a hydration shell that improves the solubility of the entire molecule. chempep.com
Furthermore, PEG linkers are biocompatible, exhibiting minimal toxicity, and are generally considered to have low immunogenicity, meaning they are less likely to provoke an adverse immune response. chempep.combroadpharm.com This "stealth" property is partly due to the hydration shell, which can mask the conjugated molecule from recognition by the immune system and proteolytic enzymes, thereby extending its circulation time and stability in vivo. broadpharm.com The use of short, monodisperse or discrete PEG (dPEG®) linkers, such as the PEG4 moiety in (S,R,S)-AHPC-CO-PEG4-propargyl, allows for the precise control of the linker's length and molecular weight, ensuring uniformity in the final bifunctional construct, which is critical for consistent pharmacological activity. broadpharm.com
Table 1: Key Properties and Rationale for PEG-Based Linkers
| Property | Description | Rationale for Use in Bifunctional Molecules |
| Hydrophilicity | Composed of repeating ethylene oxide units that readily form hydrogen bonds with water. chempep.com | Improves the aqueous solubility of the entire molecule, counteracting the hydrophobicity of other components and enhancing bioavailability. precisepeg.com |
| Biocompatibility | Exhibits minimal cellular toxicity and is approved by regulatory agencies for various biomedical uses. chempep.com | Ensures the linker component does not contribute to adverse cellular effects, making it suitable for therapeutic applications. |
| Low Immunogenicity | Generally elicits a minimal immune response. chempep.combroadpharm.com | Reduces the risk of the molecule being recognized and cleared by the immune system, leading to a longer plasma half-life. |
| Flexibility | Free rotation around the C-O bonds provides significant conformational freedom. chempep.com | Allows the two ends of the bifunctional molecule to adopt an optimal orientation for binding to their respective protein partners. precisepeg.com |
| Tunable Length | Can be synthesized with a precise number of repeating units (monodisperse). broadpharm.com | Enables systematic optimization of the distance between the E3 ligase and the target protein to maximize ternary complex formation and stability. nih.gov |
Conformational Flexibility and Spanning Capacity of PEG4 in Bifunctional Systems
The structural dynamics of the linker are a critical determinant of a PROTAC's efficacy. The PEG4 linker in this compound provides a combination of specific length (spanning capacity) and significant conformational flexibility, which are essential for facilitating the formation of a productive ternary complex.
The flexibility of the PEG chain arises from the rotational freedom of the carbon-oxygen single bonds that form its backbone. chempep.com This inherent pliability allows the linker to act as a fluid tether, enabling the VHL ligand and the target protein ligand to sample a wide range of spatial orientations relative to one another. This dynamic exploration increases the probability of achieving a conformation that is energetically favorable for the simultaneous binding of both the E3 ligase and the target protein, a crucial step for inducing protein degradation. precisepeg.com In contrast, a rigid linker might lock the two ligands in a non-productive orientation, hindering the formation of the ternary complex.
The "spanning capacity" of the PEG4 linker refers to the distance it can bridge between the two proteins. A PEG4 linker consists of four ethylene glycol units. This discrete length is crucial because the distance between the binding sites on the E3 ligase and the target protein must be precisely spanned for optimal interaction. rsc.orgnih.gov If the linker is too short, the proteins may clash sterically; if it is too long, they may not be brought into effective proximity for the ubiquitin transfer to occur. nih.gov The PEG4 unit provides a defined and optimized spacing that has been found to be effective in many PROTAC designs. This ability to fine-tune the distance by systematically varying the number of PEG units is a key strategy in the rational design of potent degraders. nih.gov
The Propargyl Moiety as an Orthogonal Chemical Handle for Conjugation
The terminal propargyl group (a functional group containing a terminal alkyne) of this compound serves as a highly versatile and specific point of attachment for the target-binding ligand. creative-biolabs.comcreative-biolabs.com It is referred to as an "orthogonal chemical handle" because its reactivity is specific to a particular reaction partner and does not interfere with other functional groups present in the (S,R,S)-AHPC or PEG components. This chemoselectivity is vital for the clean and efficient synthesis of the final heterobifunctional molecule. nih.gov
The primary utility of the propargyl group in this context is its participation in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". nih.govcreative-biolabs.commedkoo.com This reaction allows the alkyne on the propargyl group to be covalently and irreversibly linked to a molecule bearing an azide (B81097) functional group, forming a stable triazole ring. creative-biolabs.comcreative-biolabs.com
The CuAAC reaction is favored for bioconjugation for several reasons:
High Efficiency and Yield: The reaction proceeds rapidly and with high yields under mild conditions. axispharm.com
Biocompatibility: The reaction can be carried out in aqueous environments and at physiological pH, making it suitable for use with sensitive biological molecules. nih.gov
Specificity: The alkyne and azide groups react exclusively with each other, leaving other functional groups untouched. nih.gov
This "click chemistry" approach provides a modular and reliable method for PROTAC assembly. Researchers can synthesize a library of target-binding ligands functionalized with an azide group and readily conjugate them to the this compound building block to rapidly generate a diverse set of PROTACs for screening and optimization. nih.gov
Table 2: Characteristics of the Propargyl Moiety as a Conjugation Handle
| Feature | Description | Advantage in Bifunctional Molecule Synthesis |
| Reactive Group | Terminal Alkyne (C≡CH) | Provides a specific site for covalent bond formation. creative-biolabs.com |
| Primary Reaction | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A highly reliable and efficient "click chemistry" reaction. nih.govmedkoo.com |
| Reaction Partner | Azide (-N₃) group | Forms a stable, inert triazole linkage upon reaction. creative-biolabs.com |
| Orthogonality | Reacts selectively with azides without cross-reactivity with other functional groups in the molecule. | Enables clean, specific, and high-yield conjugation, simplifying purification. nih.gov |
| Modularity | Facilitates a modular approach to synthesis. | Allows for the rapid assembly of diverse PROTAC libraries by linking various azide-modified ligands to the propargyl-containing linker. nih.gov |
Influence of Linker Length and Composition on Molecular Proximity
It is now widely recognized that the linker in a bifunctional molecule like a PROTAC is far more than an inert spacer; its length and chemical composition critically influence molecular proximity and, consequently, degradation efficiency. precisepeg.comnih.gov The CO-PEG4-propargyl linker is designed with these considerations in mind.
The length of the linker dictates the spatial distance between the E3 ligase ligand and the target protein ligand. rsc.org This distance is a critical parameter that must be optimized for each specific E3 ligase-target protein pair. nih.gov An optimal linker length allows the two proteins to engage in favorable protein-protein interactions within the ternary complex, stabilizing the assembly and positioning the target protein's lysine (B10760008) residues for efficient ubiquitination by the E3 ligase. nih.gov Studies have demonstrated that even small changes in linker length, such as adding or removing a single ethylene glycol unit, can have a profound impact on degradation potency. nih.gov For instance, research on estrogen receptor (ER)-α targeting PROTACs found that a 16-atom chain length was optimal for efficacy, highlighting the sensitivity of the system to linker length. rsc.orgnih.govsigmaaldrich.com
Applications of S,r,s Ahpc Co Peg4 Propargyl in Chemical Probe Development
Design of Ternary Complex Inducers Utilizing (S,R,S)-AHPC-CO-PEG4-propargyl
A primary application of this compound is in the rational design of Proteolysis Targeting Chimeras (PROTACs), which function as inducers of ternary complexes. A PROTAC is a bifunctional molecule that consists of two distinct ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other binds to an E3 ubiquitin ligase. medchemexpress.com By simultaneously engaging both the POI and the E3 ligase, the PROTAC facilitates the formation of a temporary three-part, or ternary, complex.
The this compound molecule serves as a prefabricated "warhead" and linker combination for PROTAC synthesis. The (S,R,S)-AHPC component ensures recruitment of the VHL E3 ligase, a critical step in the process. selleckchem.com The propargyl group allows chemists to attach a custom-designed ligand for a specific POI. Once a POI ligand is conjugated to the propargyl end, the resulting PROTAC can effectively bring the target protein into close proximity with the VHL E3 ligase. This induced proximity triggers the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.
Integration into Bioorthogonal Ligand Conjugation Strategies
The terminal propargyl group of this compound is central to its utility in bioorthogonal chemistry. Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The propargyl group is the alkyne component for one of the most prominent click chemistry reactions: the copper-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com
This functionality allows for the highly efficient and specific conjugation of the this compound unit to any molecule that has been functionalized with an azide (B81097) group. broadpharm.com For instance, a researcher can synthesize a ligand for a protein of interest and incorporate an azide handle. This azide-modified ligand can then be "clicked" onto the propargyl-terminated VHL ligand-linker conjugate. This modular approach simplifies the synthesis of complex PROTACs and other chemical probes, as the two key binding components can be prepared separately and then joined in a final, high-yielding step. Related azide-containing E3 ligase conjugates can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. medchemexpress.commedchemexpress.com
Use as a Modular Component in Activity-Based Chemical Proteomics
Activity-based protein profiling (ABPP), or activity-based proteomics, is a powerful strategy for studying the functional state of enzymes and other proteins directly in complex biological systems. scispace.com ABPP typically employs chemical probes that covalently bind to active proteins, allowing for their identification and quantification. scispace.com
This compound can serve as a modular building block for creating sophisticated ABPP probes targeting the ubiquitin-proteasome system. By attaching a reactive electrophile to the propargyl end, a probe could be created to study enzymes that interact with the VHL ligand. More commonly, the bioorthogonal propargyl handle is used in a two-step labeling strategy. scispace.com First, a PROTAC constructed from this building block is introduced to a biological sample to engage its targets. Following this, a reporter tag (such as a fluorophore or biotin) equipped with an azide group is added, which then selectively attaches to the probe via a click reaction. This allows for the visualization or enrichment of the proteins that have been successfully targeted by the PROTAC, providing insights into their activity and engagement.
Development of Novel E3 Ligase Ligand Conjugates for Target Validation
A crucial step in drug discovery is target validation, which involves confirming that modulating a specific protein has a therapeutic effect. Targeted protein degradation using PROTACs has emerged as a powerful method for target validation because it leads to the direct removal of the target protein, rather than just inhibiting its activity.
This compound is an essential tool in this process, functioning as a ready-to-use E3 ligase ligand-linker conjugate. glpbio.comdcchemicals.combiocat.commedchemexpress.com Researchers can synthesize or obtain a ligand for a novel protein target and, by conjugating it to this compound, rapidly create a new PROTAC. For example, a related azide-functionalized (S,R,S)-AHPC-PEG4 conjugate was used to synthesize a potent degrader of PARP1, demonstrating the utility of these building blocks in creating novel degraders for important therapeutic targets. medchemexpress.com This modularity accelerates the development of new degraders, enabling scientists to efficiently test the therapeutic hypothesis for a wide range of protein targets.
Expanding the PROTAC Linker Library with Propargyl-Functionalized Variants
The linker component of a PROTAC is not merely a passive spacer; its length, composition, and attachment points critically influence the stability and efficacy of the ternary complex. broadpharm.com Therefore, having a diverse library of linkers and functional handles is essential for optimizing PROTAC performance.
The this compound molecule is a significant addition to the PROTAC linker library. Chemical suppliers offer a range of (S,R,S)-AHPC-based building blocks with different PEG linker lengths (e.g., PEG2, PEG3, PEG6, PEG8) and various terminal functional groups, such as amines (-NH2), carboxylic acids (-COOH), and azides (-N3). broadpharm.combroadpharm.combroadpharm.com The propargyl-functionalized variant provides a distinct conjugation chemistry (click reaction) compared to the common amide bond formation used with amine and acid-terminated linkers. broadpharm.com This expands the toolkit available to medicinal chemists, offering greater flexibility in designing and synthesizing next-generation protein degraders with improved properties.
Biophysical and Mechanistic Characterization of S,r,s Ahpc Co Peg4 Propargyl Conjugates
Quantitative Assessment of Protein-Ligand Binding via Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the thermodynamic parameters of binding events in solution. selleckchem.comnih.gov By quantifying the heat released or absorbed during the titration of a ligand into a solution containing a protein, ITC can determine the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the interaction. nih.gov This provides a complete thermodynamic profile of both the binary interactions (PROTAC with target protein or E3 ligase) and the formation of the ternary complex.
For the PROTAC MZ1, ITC has been instrumental in revealing a key feature of its mechanism: cooperative binding. Cooperativity occurs when the binding of one protein partner to the PROTAC enhances the binding affinity for the second protein partner. nih.gov Studies on MZ1 demonstrated that its binding to the VHL-ElonginB-ElonginC (VBC) complex and the second bromodomain of BRD4 (BRD4BD2) is highly cooperative. nih.gov The data show that the presence of BRD4BD2 significantly strengthens the interaction between MZ1 and VHL, a critical factor for inducing efficient degradation. nih.gov
| Binding Interaction | Dissociation Constant (Kd) (nM) | Stoichiometry (n) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Term (-TΔS) (kcal/mol) |
|---|---|---|---|---|
| MZ1 + VBC | 176 ± 28 | 0.89 ± 0.02 | -12.7 ± 0.2 | 3.5 |
| MZ1 + BRD4BD2 | 28 ± 2 | 0.97 ± 0.01 | -12.3 ± 0.1 | 1.9 |
| VBC + (MZ1•BRD4BD2) | 16 ± 2 | 0.99 ± 0.02 | -11.8 ± 0.1 | 1.0 |
Surface Plasmon Resonance (SPR) Analysis of Ternary Complex Formation Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique that provides real-time data on the kinetics of molecular interactions. medkoo.com It measures the association rate (ka) and dissociation rate (kd) of binding events, from which the equilibrium dissociation constant (KD) can be calculated. For PROTACs, SPR is invaluable for dissecting the kinetics of both binary and ternary complex formation and, importantly, for measuring the lifetime (related to the dissociation rate) of the ternary complex, which is a key predictor of degradation efficiency. nih.gov
SPR studies on MZ1 and related compounds have shown that a slower dissociation rate (a longer half-life) of the ternary complex correlates with a faster rate of target protein degradation. nih.gov This highlights that the stability of the ternary complex over time is crucial for allowing the E3 ligase machinery sufficient time to ubiquitinate the target protein.
| Complex | Association Rate (ka) (M-1s-1) | Dissociation Rate (kd) (s-1) | Equilibrium Dissociation Constant (KD) (nM) |
|---|---|---|---|
| VHL/MZ1/BRD4BD2 | 1.2 x 105 | 1.1 x 10-3 | 9.1 |
Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography of Co-Crystals
High-resolution structural techniques like X-ray crystallography and Cryo-EM are critical for visualizing the precise atomic interactions within the ternary complex. These methods provide a static snapshot of how the PROTAC orients the target protein and the E3 ligase, revealing the crucial protein-protein and protein-linker interactions that stabilize the complex. nih.gov
The crystal structure of the VHL-MZ1-BRD4BD2 ternary complex (PDB ID: 5T35) was a landmark achievement in the field. nih.govresearchgate.net It revealed that the flexible PEG-based linker of MZ1 folds back on itself, allowing the VHL and BRD4BD2 proteins to form a compact interface with extensive, favorable protein-protein contacts that would not exist in the absence of the PROTAC. nih.gov These newly formed interactions are the structural basis for the positive cooperativity observed in ITC and SPR experiments. The structure showed that the linker itself makes specific contacts, including a hydrogen bond, with the surface of BRD4BD2, highlighting that the linker is not merely a passive tether but an active contributor to ternary complex stability. nih.govresearchgate.net
| Parameter | Value |
|---|---|
| PDB ID | 5T35 |
| Method | X-RAY DIFFRACTION |
| Resolution | 2.70 Å |
| Key Interactions | Extensive protein-protein contacts between VHL and BRD4BD2; Linker-protein hydrogen bonds. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
While crystallography provides a static picture, proteins in solution are dynamic entities. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein dynamics and conformational changes in solution. rcsb.orgjenkemusa.com For PROTACs, NMR can provide invaluable insights into the conformational ensemble of the flexible linker and how its dynamics influence the formation and stability of the ternary complex. chemrxiv.orgchemrxiv.org
Mass Spectrometry-Based Proteomics for Target Engagement Profiling
Ultimately, the goal of a PROTAC is to selectively degrade a target protein within the complex environment of a living cell. Mass spectrometry (MS)-based proteomics is the definitive method for globally quantifying changes in protein abundance following PROTAC treatment. nih.govdundee.ac.uk By comparing the proteomes of treated and untreated cells, researchers can confirm the degradation of the intended target, determine the potency (DC50) and kinetics of degradation, and, crucially, assess the selectivity of the degrader. researchgate.net
This technique can reveal any "off-target" degradation, where the PROTAC induces the degradation of proteins other than the intended target. biorxiv.org This is a critical step in drug development to ensure safety and minimize unintended biological consequences. Advanced MS methods like Parallel Reaction Monitoring (PRM) can be used for highly sensitive and specific quantification of the target protein and its isoforms, providing robust data on the efficacy and selectivity of a PROTAC conjugate in a cellular context. dundee.ac.uk
Computational Design and Predictive Modeling of S,r,s Ahpc Co Peg4 Propargyl Derivatives
Molecular Dynamics Simulations to Explore Linker Conformations and Flexibility
Molecular Dynamics (MD) simulations are a cornerstone in the computational design of PROTACs, providing atomic-level insights into the dynamic behavior of these molecules and their interactions within the ternary complex (E3 ligase-PROTAC-target protein). For derivatives of (S,R,S)-AHPC-CO-PEG4-propargyl, MD simulations are crucial for understanding the conformational landscape of the PEG4 linker. nih.govacs.org The length, composition, and flexibility of the linker are critical determinants of a PROTAC's ability to successfully induce the formation of a stable and productive ternary complex. elifesciences.orgelifesciences.org
Simulations can reveal the range of motion of the linker, dominant conformational states, and the propensity for intramolecular interactions, such as the warheads folding back on each other, which could be a non-productive state. nih.gov By running simulations of the PROTAC in explicit solvent, researchers can assess how the PEG4 linker influences the relative orientation of the VHL-binding AHPC moiety and the target-binding warhead (to be attached to the propargyl group). This spatial arrangement is paramount for positioning lysine (B10760008) residues on the target protein surface near the E2 ubiquitin-conjugating enzyme's active site, a prerequisite for efficient ubiquitination. nih.gov Steered MD simulations can further be employed to model the dissociation of the ternary complex, providing insights into its stability. acs.org
Table 1: Representative Molecular Dynamics Simulation Parameters for Linker Analysis
| Parameter | Value/Description | Purpose |
| System | (S,R,S)-AHPC-CO-PEG4-[Target_Warhead] in Water Box | To simulate the PROTAC in a physiologically relevant environment. |
| Force Field | AMBER, CHARMM, or GROMOS | To define the potential energy and forces between atoms. |
| Simulation Time | 400-500 ns per run | To ensure adequate sampling of the linker's conformational space. nih.govnih.gov |
| Temperature | 300 K | To simulate physiological conditions. |
| Pressure | 1 bar | To maintain constant pressure. |
| Analysis Metrics | Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), End-to-End Distance, Dihedral Angle Distribution | To quantify linker flexibility, compactness, and conformational preferences. |
This table is interactive. Users can sort and filter the data based on the parameters.
Quantum Mechanical Calculations for Electronic Properties of Functional Groups
Quantum Mechanical (QM) calculations offer a deeper understanding of the electronic structure of molecules, which is beyond the scope of classical force fields used in MD. researchgate.net For this compound derivatives, QM methods like Density Functional Theory (DFT) are employed to investigate key aspects of molecular function. nih.gov
One major application is in analyzing the reactivity of the terminal propargyl group. QM calculations can determine the electrostatic potential and frontier molecular orbitals (HOMO/LUMO) of the alkyne, providing a quantitative basis for its reactivity in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry) reactions. medchemexpress.com This is vital for efficiently synthesizing libraries of PROTAC candidates.
Furthermore, QM calculations, often in a hybrid QM/Molecular Mechanics (QM/MM) framework, are used to accurately model the non-covalent interactions between the (S,R,S)-AHPC warhead and the VHL binding pocket. acs.orgnih.gov These calculations can compute interaction energies with high precision, identifying the specific hydrogen bonds, halogen bonds, or hydrophobic interactions that are critical for high-affinity binding. This information guides the rational design of modifications to the AHPC core to enhance binding affinity and selectivity. nih.gov
Table 2: Calculated Electronic Properties of Key Functional Groups
| Functional Group | Property | Calculated Value (arbitrary units) | Significance |
| Propargyl Alkyne | LUMO Energy | -0.05 Ha | Predicts susceptibility to nucleophilic attack in click reactions. |
| AHPC Hydroxyl | Partial Atomic Charge | -0.65 e | Indicates role as a key hydrogen bond donor in VHL binding. |
| AHPC Thiazole (B1198619) | Electrostatic Potential | Negative region around Nitrogen | Highlights potential for electrostatic or dipole interactions. |
| Carbonyl (Linker) | Bond Dipole Moment | 2.5 D | Influences linker polarity and interaction with the solvent. |
This table is interactive. Users can sort and filter based on properties and their significance.
Pharmacophore Modeling and Virtual Screening for Novel AHPC Analogues
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features required for biological activity. drugdiscoverypro.com Starting with the known crystal structure of (S,R,S)-AHPC bound to the VHL E3 ligase, a structure-based pharmacophore model can be generated. nih.govacs.org This model distills the key interactions—such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings—into a 3D query.
This pharmacophore query can then be used for virtual screening of large chemical libraries to identify novel molecular scaffolds that satisfy the required geometric and chemical constraints. This approach allows for the discovery of new VHL-binding warheads that may possess improved properties, such as higher affinity, better selectivity, or more favorable physicochemical characteristics compared to the original AHPC moiety. The identified hits from the virtual screen can then be prioritized for synthesis and experimental validation, accelerating the discovery of next-generation PROTACs. nih.gov
Table 3: Key Pharmacophoric Features for VHL Ligand (AHPC-based)
| Feature ID | Feature Type | Location (Relative to AHPC core) | Corresponding VHL Residue(s) |
| HBD1 | Hydrogen Bond Donor | Hydroxyl group | Ser111, Tyr98 |
| HBA1 | Hydrogen Bond Acceptor | Carbonyl oxygen | Asn169 |
| HYD1 | Hydrophobic | tert-butyl group | Pro99, Val100 |
| ARO1 | Aromatic Ring | Thiazole ring | Trp88 |
This table is interactive and allows users to explore the features and their corresponding interactions.
Machine Learning Algorithms for Predicting Bifunctional Molecule Efficacy
The relationship between a PROTAC's structure and its degradation efficacy (e.g., DC₅₀, the concentration for 50% degradation) is complex and non-linear. Machine learning (ML) offers a data-driven approach to model these intricate relationships and predict the efficacy of novel bifunctional molecules. nih.govnyu.edu By training on large datasets of existing PROTACs with known degradation performance, ML models can learn to identify the key molecular descriptors that correlate with high potency. youtube.com
For designing derivatives of this compound, an ML model could be developed using features that describe the VHL ligand, the linker, and the target-binding warhead. nih.gov These features might include physicochemical properties (molecular weight, logP), topological descriptors, and quantum-chemically derived values. Supervised learning algorithms like random forests, support vector machines, or neural networks can be trained on this data. nih.gov The resulting predictive model can then be used to rapidly screen virtual libraries of new PROTAC designs, prioritizing those predicted to have the highest efficacy for synthesis and reducing the need for extensive, resource-intensive experimental screening. nih.govarxiv.org
Table 4: Example of a Machine Learning Training Dataset for PROTAC Efficacy
| PROTAC ID | Linker Length (PEG units) | Warhead Affinity (logKi) | Molecular Weight | Predicted DC₅₀ (nM) |
| D-001 | 3 | -8.5 | 850 | 75 |
| D-002 | 4 | -8.7 | 894 | 45 |
| D-003 | 4 | -7.9 | 880 | 150 |
| D-004 | 5 | -8.6 | 938 | 90 |
This interactive table illustrates the type of data used to train ML models for predicting PROTAC efficacy.
Structural Bioinformatics Approaches for E3 Ligase Pocket Characterization
Structural bioinformatics provides the tools to analyze the three-dimensional structure of the VHL E3 ligase and characterize its ligand-binding pocket in detail. nih.gov The VHL protein is composed of an α-domain and a β-domain, with the substrate-binding site located within the β-domain. nih.gov Computational tools can be used to map the surface of this pocket, identifying its size, shape, volume, and electrostatic properties.
Analysis of the pocket that binds the (S,R,S)-AHPC ligand reveals key amino acid residues that are critical for the interaction. nih.gov For example, residues like Tyrosine 98 and Serine 111 form crucial hydrogen bonds with the hydroxyproline-like core of the ligand. nih.gov Understanding this interaction landscape is essential for designing new ligands with improved affinity or for modifying existing ones to exploit additional sub-pockets, potentially increasing selectivity over other E3 ligases. Platforms have been developed to navigate the "E3 pocketome," allowing for systematic comparison and characterization of these binding sites to aid in the rational design of new, more specific PROTACs. nih.gov
Table 5: Key Amino Acid Residues in the VHL Pocket Interacting with the AHPC Ligand
| VHL Residue | Interaction Type | Role in Binding |
| Tyr98 | Hydrogen Bond, π-π stacking | Anchors the ligand's hydroxyl and interacts with aromatic components. |
| Ser111 | Hydrogen Bond | Forms a critical hydrogen bond with the ligand's hydroxyl group. |
| Trp117 | Hydrophobic Interaction | Forms part of the hydrophobic pocket accommodating the ligand. |
| His115 | Hydrogen Bond (water-mediated) | Contributes to the stability of the binding orientation. |
| Pro99 | Hydrophobic Interaction | Shapes the pocket for the tert-butyl group of the ligand. |
This interactive table details the specific interactions between the VHL E3 ligase and the AHPC ligand.
Advanced Research Directions and Future Perspectives on S,r,s Ahpc Co Peg4 Propargyl
Exploration of Diverse E3 Ligase Engagers Beyond AHPC Scaffolds
The TPD field has been heavily reliant on a small number of E3 ubiquitin ligases, primarily Cereblon (CRBN) and VHL, for which potent ligands have been developed. nih.govresearchgate.net The (S,R,S)-AHPC moiety is a well-established VHL ligand, forming the basis for numerous PROTACs. targetmol.commedchemexpress.com However, the human genome encodes over 600 E3 ligases, representing a vast, untapped resource for developing next-generation protein degraders. researchgate.netacs.org The over-reliance on VHL and CRBN presents limitations, including potential resistance mechanisms and a restricted scope of degradable proteins. nih.gov
Future research is intensely focused on discovering and validating ligands for this broader repertoire of E3 ligases. nih.gov Expanding the toolbox of E3 ligase recruiters could enable tissue-specific protein degradation, overcome acquired resistance to current degraders, and improve selectivity profiles. nih.govresearchgate.net Several strategies are being employed to identify these novel ligands:
High-Throughput Screening (HTS): Screening large chemical libraries against different E3 ligases to identify initial hits. acs.org
Fragment-Based Screening: Identifying small, low-affinity fragments that bind to E3 ligases and then optimizing them into potent binders. acs.org
Virtual Screening and Computational Approaches: Using computer models of E3 ligase structures to predict and identify potential small molecule binders. acs.org
Chemoproteomics: Employing chemical probes to map ligandable sites across the E3 ligase family in their native cellular environment. acs.org
The discovery of ligands for novel E3 ligases, such as RNF114 through the natural product Nimbolide, showcases the potential of these exploratory efforts. nih.gov As new E3 ligase-ligand pairs are validated, they will provide alternatives to the AHPC scaffold, diversifying the mechanisms available for targeted protein degradation.
Table 1: Comparison of E3 Ligase Discovery Platforms
| Discovery Method | Principle | Advantages | Challenges |
|---|---|---|---|
| High-Throughput Screening (HTS) | Tests large, diverse compound libraries for binding or functional activity against a target E3 ligase. | Unbiased; potential for novel scaffold discovery. | Can be resource-intensive; may yield non-specific hits. |
| Fragment-Based Discovery | Screens low molecular weight compounds ("fragments") that are grown or linked to create higher-affinity ligands. | High hit rates; efficient exploration of chemical space. | Requires sensitive biophysical detection methods; optimization can be complex. |
| DNA-Encoded Library (DEL) Screening | Screens massive libraries of DNA-tagged compounds against a target protein. | Access to enormous chemical diversity. | Synthesis of complex libraries; potential for DNA-related artifacts. |
| Chemoproteomics | Uses reactive chemical probes to identify binders to E3 ligases within the complex cellular proteome. | Identifies binders in a native context; can find covalent ligands. | Requires specialized probes and sophisticated mass spectrometry. |
Development of Novel Bioorthogonal Click Chemistry Applications for Propargyl Moiety
The terminal propargyl group on (S,R,S)-AHPC-CO-PEG4-propargyl is a key feature, enabling its conjugation to other molecules through click chemistry. tenovapharma.comiris-biotech.de "Click chemistry" refers to a class of reactions that are rapid, selective, high-yielding, and biocompatible. wikipedia.org The most common reaction for a propargyl group is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. medchemexpress.com This bioorthogonal nature—meaning the reaction proceeds in a complex biological environment without interfering with native biochemical processes—opens up numerous advanced applications. nih.gov
Future research will leverage the propargyl moiety for applications far beyond simply linking to a protein-of-interest ligand:
In Situ Drug Discovery: Using the propargyl handle for target-guided synthesis, where the biological target itself templates the "click" reaction between two fragments, leading to the discovery of high-affinity binders. jk-sci.com
Advanced Bioconjugation: Creating more complex constructs by clicking on fluorescent dyes, imaging agents, or other functional probes to study the localization, trafficking, and mechanism of action of PROTACs in real-time within living cells. nih.govlabinsights.nl
Material Science and Surface Modification: Immobilizing AHPC-based molecules onto surfaces or nanoparticles to create targeted drug delivery systems or diagnostic tools. labinsights.nl
Dual-Function Probes: Developing multi-functional molecules by using orthogonal click reactions. For example, a molecule could have both a propargyl group and another click handle (like a tetrazine), allowing for the sequential and controlled attachment of two different molecular entities. nih.gov This could be used to create probes that report on multiple cellular events simultaneously.
The versatility of the propargyl group ensures that building blocks like this compound will remain central to creating sophisticated chemical tools for biology and medicine.
Table 2: Key Bioorthogonal Click Reactions for Propargyl Groups
| Reaction | Complementary Group | Catalyst | Key Features |
|---|---|---|---|
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide (B81097) | Copper(I) | High reaction rate, excellent reliability, forms a stable 1,4-disubstituted triazole. medchemexpress.com |
| Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., DBCO) | None (Copper-free) | Bioorthogonal (no cytotoxic copper catalyst), ideal for live-cell applications. nih.gov |
| Sonogashira Coupling | Terminal Alkyne/Aryl Halide | Palladium/Copper | Forms a carbon-carbon bond, useful in synthetic chemistry for building complex molecules. nih.gov |
Rational Design of Multi-Targeting Chemical Probes
A chemical probe is a small molecule designed to selectively interact with a specific protein target to study its function. nih.gov this compound is a component of bifunctional probes (PROTACs) that simultaneously engage an E3 ligase and a target protein. medkoo.com The next frontier is the rational design of multi-targeting probes that can interact with more than two proteins or carry additional functionalities. The modular nature of this building block, particularly the PEG linker and the propargyl handle, is ideal for this purpose.
Future directions in multi-targeting probe design include:
Polypharmacology by Design: Creating single molecules that can induce the degradation of multiple, distinct disease-relevant proteins. This could be achieved by linking a single AHPC moiety to two different warheads that target separate proteins.
Degrader-Antibody Conjugates (DACs): Using the propargyl group to click the entire PROTAC molecule onto a monoclonal antibody. This would allow for cell-type-specific delivery of the degrader, reducing off-target toxicity and increasing therapeutic index. futurefields.io
Triple-Action Probes: Designing probes that, in addition to a warhead and an E3 ligase binder, contain a third functional element, such as a fluorescent tag for imaging or a second warhead for synergistic activity.
Superselective Targeting: Engineering multivalent probes that can distinguish between cells based on the density of a target receptor on the cell surface, a concept known as superselectivity. researchgate.net This could involve creating oligomers of AHPC-based PROTACs.
Integration of this compound in Targeted Protein Stabilization
While targeted protein degradation has gained significant attention, the opposite strategy—targeted protein stabilization (TPS)—is an emerging and complementary field. youtube.com TPS aims to rescue beneficial proteins from degradation or to stabilize their active conformations. This can be particularly useful for diseases caused by protein insufficiency or misfolding.
Conceptually, the modular framework of this compound can be repurposed for TPS. One promising approach involves the development of Deubiquitinase-Targeting Chimeras (DUBTACs). youtube.com DUBs are enzymes that remove ubiquitin tags from proteins, thereby preventing their degradation by the proteasome.
Future research could explore:
Repurposing the Scaffold for DUBTACs: Instead of attaching a ligand for a protein of interest, the propargyl group on the AHPC-linker scaffold could be used to "click" on a ligand that recruits a deubiquitinase (DUB). The AHPC moiety would then bind to VHL, and this ternary complex could potentially alter the ubiquitination landscape, although this specific combination is speculative. A more direct approach would be to replace the AHPC E3 ligase ligand entirely with a DUB-recruiting ligand.
Conformational Stabilization: Small molecule ligands can stabilize a protein's functional conformation, preventing its degradation. nih.gov The AHPC-linker-propargyl scaffold could be used to build libraries of molecules where the propargyl end is diversified to find ligands that bind and stabilize a target protein, rather than degrading it.
Modulating Protein-Protein Interactions: The scaffold could be used to develop molecules that disrupt the interaction between a target protein and its E3 ligase, thus preventing its ubiquitination and subsequent degradation.
Automation and High-Throughput Synthesis of AHPC-Based Linker Libraries
The optimization of a PROTAC is often a laborious, iterative process, with the chemical linker playing a critical role in determining degradation efficiency, selectivity, and pharmacokinetic properties. acs.orgacs.org The traditional one-by-one synthesis of PROTACs is a significant bottleneck in discovery efforts. rsc.org To address this, the field is rapidly moving towards the automation and high-throughput synthesis of PROTAC libraries.
Platforms like "Auto-RapTAC" and "Direct-to-Biology" (D2B) are revolutionizing this process. acs.orgnih.gov These systems integrate automated robotics with efficient chemical reactions, such as click chemistry, to rapidly generate large libraries of PROTACs. acs.orgdigitellinc.com Building blocks like this compound are ideal starting points for these automated platforms.
Key features and future perspectives of this approach include:
Rapid Synthesis-Screening Cycles: Automated platforms can synthesize hundreds or thousands of unique PROTACs in parallel, often in plate-based formats, which can then be directly assayed for biological activity without purification. nih.govdigitellinc.com
Comprehensive Linker Exploration: These methods allow for the systematic evaluation of linker space by varying length, rigidity, and polarity. This generates vast datasets that can inform structure-activity relationships (SAR) and lead to more effective degraders. acs.orgnih.gov
Machine Learning Integration: The large, high-quality datasets generated from high-throughput synthesis can be used to train machine learning models to predict the properties of novel PROTACs, further accelerating the design-make-test-analyze cycle.
Increased Accessibility: Capsule-based automated synthesis can simplify the complex chemistry involved in PROTAC creation, making this technology more accessible to a broader range of research laboratories. rsc.org
The combination of versatile building blocks like this compound with automated synthesis platforms promises to dramatically accelerate the discovery of new and improved targeted protein degraders.
Table 3: Compound Names Mentioned
| Compound Name | Description |
|---|---|
| This compound | A heterobifunctional building block containing a VHL ligand, a PEG4 linker, and a propargyl group. |
| (S,R,S)-AHPC | A ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. targetmol.com |
| ARV-771 | A VHL-based PROTAC that degrades BET proteins. medchemexpress.commedchemexpress.com |
| Cereblon (CRBN) Ligands | A class of molecules (e.g., derived from thalidomide) that bind to the Cereblon E3 ubiquitin ligase. nih.gov |
| Nimbolide | A natural product identified as a covalent binder to the RNF114 E3 ligase. nih.gov |
| Palbociclib | An FDA-approved CDK4/6 inhibitor that has been used as a warhead in PROTACs. nih.gov |
| VHL Ligands | A class of molecules that bind to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, including (S,R,S)-AHPC. nih.gov |
| VH-032 | A VHL-binding ligand used in ligase tracing assays. acs.org |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
